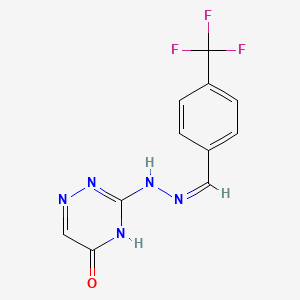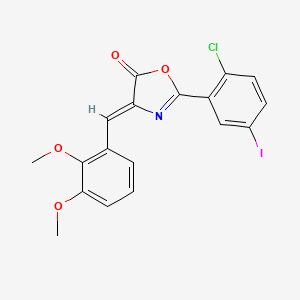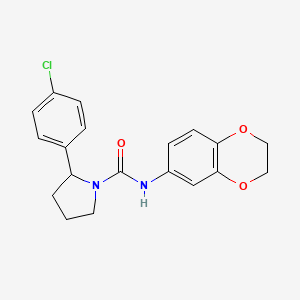![molecular formula C14H15N5O4S B6112997 N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B6112997.png)
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide, also known as 1400W, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces nitric oxide (NO), an important signaling molecule involved in various physiological and pathological processes. 1400W has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide selectively inhibits iNOS by binding to the heme group of the enzyme and preventing the conversion of L-arginine to NO. This leads to a reduction in NO production and downstream signaling pathways that contribute to inflammation, cancer, and neurodegenerative disorders.
Biochemical and physiological effects:
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide has been shown to reduce inflammation and tissue damage in various animal models of inflammation, including sepsis, arthritis, and colitis. It has also been shown to reduce tumor growth and metastasis in various animal models of cancer, including breast cancer, lung cancer, and melanoma. In neurodegenerative disorders, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide has been shown to reduce neuronal damage and improve neurological function in various animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide is a potent and selective inhibitor of iNOS, which makes it a valuable tool for studying the role of iNOS in various physiological and pathological processes. However, it is important to note that N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide may have off-target effects and should be used with caution in experimental settings. In addition, the synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide is complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the development and application of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide with improved potency and selectivity for iNOS. Additionally, the therapeutic potential of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide in various diseases, including inflammation, cancer, and neurodegenerative disorders, should be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide involves several steps, starting from the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenylmethanol to form 4-nitrobenzenesulfonamide. This compound is then reacted with N-(tert-butoxycarbonyl)-S-methylisothiourea to form the intermediate N-(4-nitrobenzenesulfonyl)-N'-methyl-S-(tert-butoxycarbonyl)isothiourea. The final product, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide, is obtained by deprotecting the tert-butoxycarbonyl group with trifluoroacetic acid.
Applications De Recherche Scientifique
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In inflammation, iNOS is upregulated and produces excessive amounts of NO, which contributes to tissue damage and inflammation. By inhibiting iNOS, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide can reduce inflammation and tissue damage in various animal models of inflammation.
In cancer, iNOS is upregulated in tumor cells and promotes tumor growth and metastasis. By inhibiting iNOS, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide can reduce tumor growth and metastasis in various animal models of cancer. In neurodegenerative disorders, iNOS is upregulated in the brain and contributes to neuronal damage and death. By inhibiting iNOS, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide can reduce neuronal damage and improve neurological function in various animal models of neurodegenerative disorders.
Propriétés
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-10-2-8-13(9-3-10)24(22,23)18-12-6-4-11(5-7-12)16-14(15)17-19(20)21/h2-9,18H,1H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYNWWWKJAPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6112932.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)

![9-(4-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6112955.png)
![4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![ethyl 2-({[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6112995.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)

![N-cyclopropyl-2-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6113018.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)